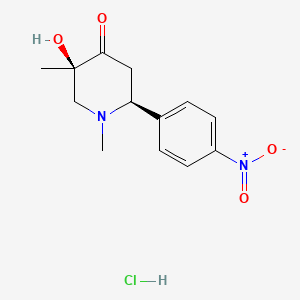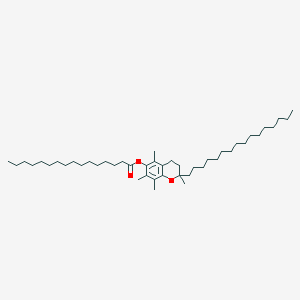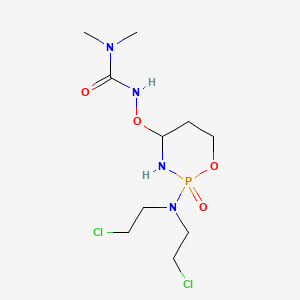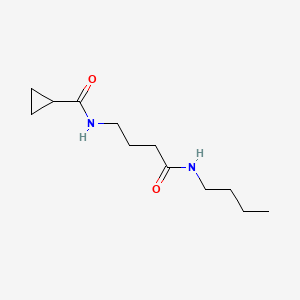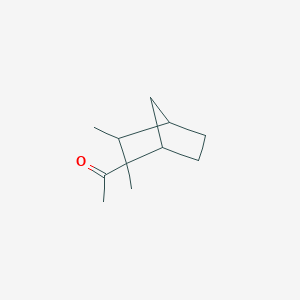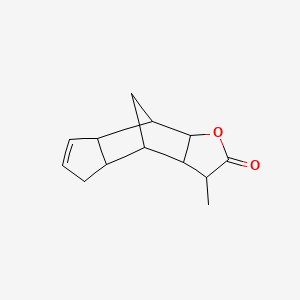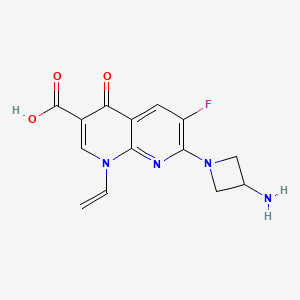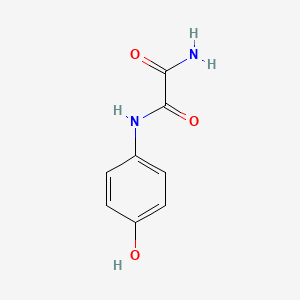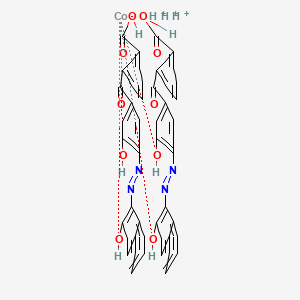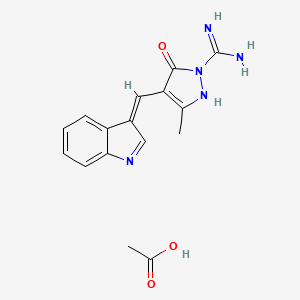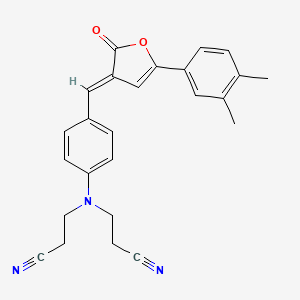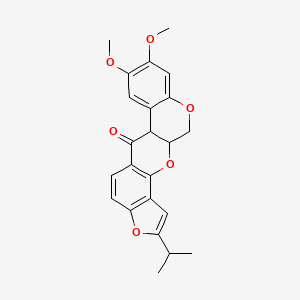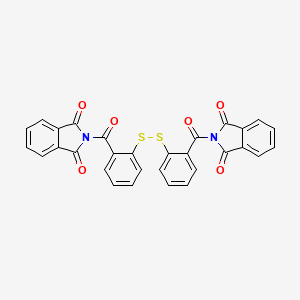
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione typically involves a series of reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be catalyzed by various agents, including transition-metal catalysts and organocatalysts, to enhance the efficiency and selectivity of the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, a solventless reaction involving simple heating can be employed to synthesize isoindoline/isoindoline-1,3-dione derivatives . This method not only reduces the environmental impact but also simplifies the purification process.
Análisis De Reacciones Químicas
Types of Reactions: 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as carbonyl and disulfide linkages .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Aplicaciones Científicas De Investigación
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurological disorders . Additionally, its unique chemical properties make it useful in the development of photochromic materials and polymer additives .
Mecanismo De Acción
The mechanism of action of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione involves its interaction with molecular targets through the isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, its inhibition of monoamine oxidase and cholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione include other N-isoindoline-1,3-dione derivatives such as 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide and 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione .
Uniqueness: What sets this compound apart is its unique disulfide linkage, which imparts distinct chemical reactivity and biological activity. This feature makes it particularly valuable in the development of novel therapeutic agents and advanced materials .
Propiedades
Número CAS |
98051-91-3 |
|---|---|
Fórmula molecular |
C30H16N2O6S2 |
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
2-[2-[[2-(1,3-dioxoisoindole-2-carbonyl)phenyl]disulfanyl]benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H16N2O6S2/c33-25-17-9-1-2-10-18(17)26(34)31(25)29(37)21-13-5-7-15-23(21)39-40-24-16-8-6-14-22(24)30(38)32-27(35)19-11-3-4-12-20(19)28(32)36/h1-16H |
Clave InChI |
CHXQEUVXVNJZFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


